6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carbaldehyde
Description
6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carbaldehyde is an organic compound that belongs to the class of imidazopyridines. These compounds are characterized by a fused ring system consisting of an imidazole ring and a pyridine ring. The unique structure of this compound makes it a valuable compound in various fields of scientific research, including chemistry, biology, and medicine.
Properties
Molecular Formula |
C7H9N3O |
|---|---|
Molecular Weight |
151.17 g/mol |
IUPAC Name |
3,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbaldehyde |
InChI |
InChI=1S/C7H9N3O/c11-5-10-2-1-6-7(3-10)9-4-8-6/h4-5H,1-3H2,(H,8,9) |
InChI Key |
CTFCIKLBPYXCTB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1N=CN2)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carbaldehyde typically involves the condensation of 2-amino-3-hydroxypyridine with various carboxylic acids under microwave-assisted heating. This method is known for producing the desired compound in moderate to good yields . Another approach involves the cyclization of histamine dihydrochloride with paraformaldehyde, followed by heating the mixture to reflux for several hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylic acid.
Reduction: 6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-methanol.
Substitution: Various substituted imidazopyridines depending on the nucleophile used.
Scientific Research Applications
6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carbaldehyde is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.
Receptor Modulation: It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
Comparison with Similar Compounds
6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carbaldehyde can be compared with other imidazopyridine derivatives, such as:
Imidazo[4,5-b]pyridine: Known for its biological activity as GABA A receptor agonists and proton pump inhibitors.
Imidazo[1,5-a]pyridine: Used in the development of drugs like zolpidem (Ambien) for the treatment of insomnia.
Imidazo[1,2-a]pyridine: Investigated for its potential as anti-inflammatory and anticancer agents.
The uniqueness of this compound lies in its specific structure and the potential for diverse chemical modifications, making it a versatile compound for various applications.
Biological Activity
6,7-Dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C8H8N2O
- Molecular Weight : 164.16 g/mol
- IUPAC Name : 6,7-dihydro-1H-imidazo[4,5-c]pyridine-5-carbaldehyde
Antimicrobial Activity
Recent studies have demonstrated that derivatives of imidazo[4,5-c]pyridine compounds exhibit notable antimicrobial properties. For instance, compounds containing this scaffold have shown efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The activity is often attributed to the ability of these compounds to inhibit bacterial DNA gyrase and topoisomerase IV.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| This compound | S. aureus | 16 µg/mL |
Anti-Cancer Activity
The compound has also been investigated for its anti-cancer properties. In vitro studies indicate that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the activation of caspases and the modulation of Bcl-2 family proteins.
Case Study:
A study evaluated the cytotoxic effects of various imidazo[4,5-c]pyridine derivatives on MCF-7 cells. The results highlighted that modifications at the nitrogen atom significantly enhanced potency.
| Compound Modification | IC50 (µM) |
|---|---|
| Unmodified | 25 |
| Methyl group addition | 12 |
| Ethyl group addition | 8 |
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties. In models of neurodegenerative diseases like Alzheimer's, it has been shown to inhibit acetylcholinesterase activity and reduce oxidative stress.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of imidazo[4,5-c]pyridine derivatives. Research indicates that substituents on the pyridine ring can significantly influence both potency and selectivity.
Key Findings:
- Substituents : Electron-withdrawing groups enhance antibacterial activity.
- Ring Modifications : Altering the saturation level of the imidazole ring affects anti-cancer activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
